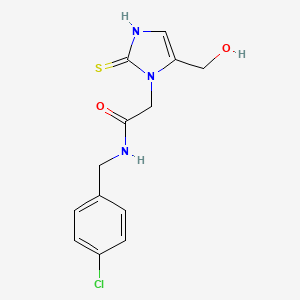

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)5-15-12(19)7-17-11(8-18)6-16-13(17)20/h1-4,6,18H,5,7-8H2,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIKUJLEKUDEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN2C(=CNC2=S)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Mercapto Group: The mercapto group is introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.

Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, typically involving formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the imidazole ring.

Substitution: The chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Dechlorinated products, modified imidazole derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole ring is a common motif in many biologically active molecules, and the presence of the chlorobenzyl and mercapto groups may enhance its activity against certain biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Substituent Modifications on the Aromatic Ring

4-Chlorobenzyl vs. 4-Methylbenzyl

- : The analog 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide replaces the 4-chloro substituent with a methyl group. Molecular Weight: 291.37 (methyl) vs. ~326.8 (estimated for 4-chloro, assuming similar structure) .

4-Chlorobenzyl vs. 4-Fluorophenyl

Core Heterocycle Modifications

Imidazole vs. Thiadiazole

- : Thiadiazole derivatives (e.g., 5e, 5j) exhibit distinct physicochemical profiles: Melting Points: 132–140°C (thiadiazoles) vs. unknown for the target compound. Bioactivity Inference: Thiadiazoles are associated with antimicrobial and antitumor activities, but the imidazole core in the target compound may offer different hydrogen-bonding capabilities due to the -SH and -CH2OH groups .

Imidazole vs. Benzimidazole

Melting Points and Solubility

- Thiadiazole Analogs () : Melting points range from 132–170°C, influenced by substituent bulk and symmetry. For example:

- 5h (benzylthio) : 133–135°C (88% yield).

- 5g (ethylthio) : 168–170°C (78% yield).

- Implications : Bulkier substituents (e.g., benzyl) may reduce melting points due to decreased crystallinity, whereas smaller groups (ethyl) enhance packing efficiency .

Biological Activity

N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula: C₁₄H₁₇ClN₃O₂S

- Molecular Weight: 291.37 g/mol

The structure includes a chlorobenzyl group and a mercaptoimidazole moiety, which are thought to contribute to its biological activity.

Antimicrobial Activity

Research indicates that N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide exhibits significant antimicrobial properties. A study compared its Minimum Inhibitory Concentration (MIC) against various bacterial strains, as shown in Table 1.

| Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| MRSA | 31.25 | Moderate activity compared to ciprofloxacin (0.381 μM) |

| E. coli | 62.5 | Similar to other imidazole derivatives |

| Pseudomonas aeruginosa | 125 | Lower activity than standard antibiotics |

The compound demonstrated bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as an antimicrobial agent in clinical applications .

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This was evidenced by studies showing that treatment with the compound resulted in significant reductions in bacterial growth rates and biofilm formation .

Antifungal Activity

In addition to its antibacterial properties, N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide also exhibits antifungal activity. In vitro studies have shown that it effectively inhibits the growth of Candida species, with an MIC of approximately 50 μg/mL, outperforming traditional antifungal agents like fluconazole .

Clinical Applications

A notable case study involved the use of this compound in treating biofilm-associated infections in patients with chronic wounds. The results indicated a significant reduction in biofilm density and improved healing rates, supporting its potential therapeutic use in wound care .

Research Findings

Recent research highlights the compound's ability to inhibit biofilm formation in various pathogens. For instance, it was found to reduce biofilm biomass by over 60% in MRSA strains compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.